2-Aminododecanoic acid
Overview
Description
2-Aminododecanoic acid is a long-chain amino acid with the molecular formula C12H25NO2. It is a derivative of dodecanoic acid, where an amino group replaces one of the terminal hydrogen atoms.
Scientific Research Applications
2-Aminododecanoic acid has numerous applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Aminododecanoic acid, also known as 1this compound, is a long-chain fatty acid with an amino group at the end
Mode of Action
It’s known that the presence of the amino group can allow the compound to interact with various biological targets through hydrogen bonding and electrostatic interactions .
Biochemical Pathways
This compound has been used in the biosynthesis of the monomer of Nylon 12, a high-performance member of the bioplastic family . This process involves the use of engineered enzymes such as artificial self-sufficient P450s and ω-transaminase . .
Pharmacokinetics
Its physicochemical properties, such as its solubility and lipophilicity, would likely influence its bioavailability .
Result of Action
Its ability to interact with various biological targets suggests that it could potentially influence a range of cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and lipids can affect its distribution in biological systems . Additionally, factors such as pH and temperature can influence its stability and interactions with biological targets .
Biochemical Analysis
Biochemical Properties
2-Aminododecanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of polyamide 12 (PA12), a type of nylon. It interacts with enzymes such as carboxylic acid reductase (CAR) and alcohol dehydrogenase (ADH) in the biotransformation process. These enzymes facilitate the conversion of dodecanoic acid to ω-aminododecanoic acid, which is then used in the production of PA12 . The interaction between this compound and these enzymes involves binding to the active sites, where the reduction and subsequent amination reactions occur.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, the biotransformation of dodecanoic acid derivatives using engineered strains expressing CAR and ADH enzymes has been demonstrated . This process affects the cellular metabolism by altering the levels of fatty acid derivatives, which can impact cell function and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The reduction of dodecanoic acid to ω-aminododecanoic acid involves the binding of the substrate to the active site of CAR, followed by a series of reduction and amination reactions . This process is facilitated by the presence of cofactors such as NADPH, which provide the necessary reducing power for the reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under normal conditions but can degrade over time when exposed to light and air . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound can lead to changes in cell morphology and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while at higher doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of polyamide 12. The biotransformation of dodecanoic acid to ω-aminododecanoic acid involves the action of enzymes such as CAR and ADH, which facilitate the conversion through a series of reduction and amination reactions . This process affects the metabolic flux and levels of metabolites involved in fatty acid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with the necessary enzymes and proteins involved in its biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminododecanoic acid can be synthesized through several methods. One common approach involves the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to yield 12-oxododecanoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to form 12-oxododecanoic acid oxime, which is subsequently reduced to produce this compound .
Industrial Production Methods: In industrial settings, the biosynthesis of this compound from renewable sources is gaining traction. This method employs engineered microorganisms, such as Escherichia coli, to convert dodecanoic acid into this compound through a multi-enzyme cascade. This process is more sustainable and eco-friendly compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Aminododecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicarboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation is employed for reduction processes.
Substitution: Hydroxylamine hydrochloride is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Primary amines.
Substitution: Various amino acid derivatives.
Comparison with Similar Compounds
12-Aminododecanoic acid: Another long-chain amino acid with similar properties and applications.
11-Aminoundecanoic acid: A precursor for Nylon 11, with similar synthetic routes and industrial applications.
Uniqueness: this compound is unique due to its specific structure and the presence of an amino group at the terminal position. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in polymer science, biochemistry, and industrial chemistry .
Properties
IUPAC Name |
2-aminododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNFZFTFXTLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956676 | |
Record name | 2-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35237-37-7 | |
Record name | 2-Aminododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35237-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-2-Aminododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20956676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-aminododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solvent environment influence the rate of the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?
A: The research indicates that the solvent environment plays a crucial role in dictating the reaction rate. The study observed that acetonitrile, when introduced to the aqueous alkaline reaction media, significantly impacted the reaction kinetics. A maximum rate acceleration was observed at approximately 20% (v/v) acetonitrile concentration []. This suggests that the solvent polarity, influenced by the acetonitrile concentration, affects the stability of the transition state involved in the Smiles rearrangement.
Q2: What role do micelles play in the N,N-type Smiles rearrangement of DL-2-aminododecanoic acid N-methyl-p-nitroanilide?
A: The presence of micelles, both cationic and anionic, demonstrated a significant impact on the reaction rate. Cationic CTAB micelles led to a 4.4-fold increase in the reaction rate at pH 10 []. This acceleration is likely due to the electrostatic interactions between the negatively charged substrate and the positively charged micellar surface, which could stabilize the transition state and facilitate the rearrangement. Conversely, anionic SDS micelles almost entirely suppressed the reaction, suggesting unfavorable interactions with the substrate and hindering the rearrangement process [].
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